molecular formula C19H24N2O2S B2659216 N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2097860-93-8

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2659216
CAS No.: 2097860-93-8
M. Wt: 344.47
InChI Key: RELOQTSVPUDRKA-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group attached to a pyridine ring and a sulfonamide group linked to a tetramethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclopropanation of a suitable pyridine derivative. Common reagents for this reaction include diazomethane or cyclopropylcarbene precursors under acidic or basic conditions.

    Sulfonamide Formation: The intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyridine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonamide-containing molecules with biological targets. It may also serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

Medicine

Medicinally, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or as a scaffold for the development of other therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the sulfonamide group.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with molecular targets through the sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their function. The cyclopropyl and pyridine moieties may also contribute to binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-cyclopropylpyridin-3-yl)methyl]-benzenesulfonamide: Lacks the tetramethyl substitution on the benzene ring.

    N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide: Similar structure but with different substituents on the pyridine ring.

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is unique due to the combination of the cyclopropyl group, the pyridine ring, and the tetramethylbenzene sulfonamide moiety. This combination provides a distinct set of chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-12-9-13(2)15(4)19(14(12)3)24(22,23)21-11-16-5-8-18(20-10-16)17-6-7-17/h5,8-10,17,21H,6-7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELOQTSVPUDRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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